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Compound of Interest

Compound Name: Chloroacetyl chloride

Cat. No.: B045968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for chloroacetyl
chloride (C₂H₂Cl₂O), a key bifunctional compound used as a building block in organic

synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its

spectral characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—is fundamental for its identification, purity assessment, and reaction

monitoring. This document presents a detailed analysis of its spectral data, outlines the

experimental protocols for data acquisition, and provides visual representations of the

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared, and Mass Spectrometry of chloroacetyl chloride.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Solvent Assignment

4.516 Singlet CDCl₃ -CH₂-

This single peak is due to the two equivalent protons of the methylene group adjacent to the

carbonyl and the chlorine atom.
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Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Solvent Assignment

45.9 CDCl₃ -CH₂Cl

170.5 CDCl₃ -C(O)Cl

The spectrum shows two distinct signals corresponding to the two carbon atoms in different

chemical environments.

Table 3: Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode

~1785 Strong
C=O stretch (carbonyl of acyl

chloride)

~1410 Medium CH₂ scissoring

~1280 Strong CH₂ wagging

~750 Strong C-Cl stretch

The strong absorption band around 1785 cm⁻¹ is characteristic of the carbonyl group in an acyl

chloride.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

112, 114, 116 - [C₂H₂Cl₂O]⁺ (Molecular Ion)

77, 79 100, 32 [CH₂ClCO]⁺

49, 51 45, 15 [CH₂Cl]⁺

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic isotopic patterns for chlorine-containing fragments, such as the M+2 and M+4

peaks for the molecular ion and the paired peaks for fragments. The base peak at m/z 77

corresponds to the chloroacetyl cation.
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a liquid sample

like chloroacetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Ensure the NMR tube is clean and dry.

Prepare a solution by dissolving approximately 10-20 mg of chloroacetyl chloride in

about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The use of a

deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's

signals.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's specifications.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp

spectral lines.

Data Acquisition:
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For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

The number of scans can be minimal (e.g., 8-16) due to the high sensitivity of ¹H NMR.

Set a relaxation delay of 1-2 seconds.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Use a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26

ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology (Liquid Film):

Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid transferring moisture from your fingers.

Place one or two drops of liquid chloroacetyl chloride onto the center of one salt plate.

Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of

the liquid between the plates. Avoid introducing air bubbles.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Ensure the instrument's sample compartment is closed.

Data Acquisition:

Acquire a background spectrum of the empty beam path. This will be automatically

subtracted from the sample spectrum to remove contributions from atmospheric water and

carbon dioxide.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology (Electron Ionization - EI):

Sample Introduction:

For a volatile liquid like chloroacetyl chloride, direct injection via a heated probe or

coupling with a gas chromatograph (GC-MS) is common.

If using a direct insertion probe, a small amount of the liquid sample is loaded into a

capillary tube which is then inserted into the ion source.

The sample is vaporized by heating in the high vacuum of the mass spectrometer.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[3]

This causes the molecule to lose an electron, forming a radical cation known as the

molecular ion (M⁺•).

The high energy of the electron beam also causes the molecular ion to fragment into

smaller, charged ions.

Mass Analysis:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier or similar detector.

The instrument records the m/z value and the relative abundance of each ion.

Data Processing:
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The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Identify the molecular ion peak and the major fragment peaks.

Analyze the isotopic patterns, especially for chlorine-containing fragments, to confirm their

elemental composition.

Visualizations
The following diagrams illustrate the relationships between the analytical techniques and a

general workflow for spectral analysis.
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Relationship between spectroscopic techniques and the information obtained.
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General experimental workflow for spectral analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045968#spectral-data-of-chloroacetyl-chloride-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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